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Introduction

Evocalcet, a second-generation calcimimetic agent, represents a significant advancement in

the management of secondary hyperparathyroidism (SHPT) in patients with chronic kidney

disease (CKD).[1][2][3] Developed to improve upon the limitations of the first-generation

calcimimetic, cinacalcet, Evocalcet offers a favorable pharmacological profile characterized by

enhanced efficacy at lower doses, improved bioavailability, and a better safety and tolerability

profile.[4][5][6] This technical guide provides a detailed exploration of the molecular

pharmacology of Evocalcet, encompassing its mechanism of action, key experimental data,

and relevant methodologies for its study.

Mechanism of Action

Evocalcet is an orally active, allosteric agonist of the calcium-sensing receptor (CaSR).[1][7][8]

The CaSR, a G-protein coupled receptor, is predominantly expressed on the surface of

parathyroid gland cells and plays a pivotal role in regulating calcium homeostasis.[7][9] In

SHPT, the parathyroid glands become less sensitive to extracellular calcium, leading to

excessive secretion of parathyroid hormone (PTH).[1][10]
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Evocalcet binds to a site on the transmembrane domain of the CaSR, distinct from the binding

site of extracellular calcium.[1][4] This allosteric modulation increases the receptor's sensitivity

to extracellular calcium ions.[1][10] Consequently, at any given calcium concentration, the

CaSR is more effectively activated in the presence of Evocalcet, leading to the suppression of

PTH synthesis and secretion.[11][10] This targeted action helps to normalize serum calcium

and phosphorus levels, thereby mitigating the complications associated with SHPT, such as

renal osteodystrophy and cardiovascular disease.[2][3]
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Caption: Signaling pathway of Evocalcet via the Calcium-Sensing Receptor (CaSR).

Quantitative Data
In Vitro Activity

Parameter Cell Line Value Reference

EC50 hCaR-HEK293 cells 92.7 nM [11][8]

EC50 hCaR-HEK293 cells

243 ± 15 nM (in

response to 0.5 mM

CaCl2)

[12]
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In Vivo Pharmacodynamics in Animal Models
Animal Model Dose Effect Reference

Normal Rats ≥0.03 mg/kg (oral)
Significant reduction

in serum PTH
[5]

Normal Rats ≥0.1 mg/kg (oral)
Significant reduction

in serum calcium
[5]

5/6 Nephrectomized

Rats
≥0.1 mg/kg (oral)

Significant decrease

in serum PTH and

calcium

[5]

5/6 Nephrectomized

Rats

0.3 mg/kg (oral, once

daily for 5 weeks)

Reduced serum PTH

and calcium levels
[11]

Adenine-induced CKD

Rats
0.3 mg/kg (oral)

Significant decrease

in serum PTH for 24

hours

[13]

Pharmacokinetics in Humans
Population Dose

Tmax
(median)

t1/2 (mean)
Bioavailabil
ity

Reference

Healthy

Japanese

Subjects

1-20 mg

(single dose)
1.5 - 2 h

12.98 - 19.77

h
- [14]

Healthy

Chinese

Subjects

1-12 mg

(single dose)
1.00 - 2.00 h

15.99 - 20.84

h
- [15]

SHPT

Patients on

Hemodialysis

1, 4, or 12 mg

(single dose)
~4 h

20.86 - 22.52

h
- [16]

Humans

(mass

balance

study)

- - - 62.7% [4]
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Clinical Efficacy in SHPT Patients
Study Phase

Patient
Population

Treatment Key Finding Reference

Phase 2b
Japanese

HDSHPT

Evocalcet 0.5, 1,

2 mg/day for 3

weeks

Dose-dependent

reduction in iPTH

(-8.40%,

-10.56%,

-20.16%

respectively)

[17][18][19]

Phase 3
Japanese

HDSHPT

Evocalcet (1-8

mg) vs.

Cinacalcet for 30

weeks

Evocalcet was

non-inferior to

cinacalcet in

achieving target

iPTH levels

[20]

Long-term

Extension

Japanese

HDSHPT

Evocalcet (1-12

mg) for 52 weeks

Sustained

reduction in iPTH

levels

[20]

Experimental Protocols
In Vitro CaSR Agonist Activity Assay
A common method to assess the in vitro activity of Evocalcet involves the use of Human

Embryonic Kidney (HEK293) cells stably transfected with the human Calcium-Sensing

Receptor (hCaR).

Methodology:

Cell Culture: HEK293 cells stably expressing hCaR are cultured in Dulbecco's Modified

Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and a selection

antibiotic such as hygromycin B.[5]

Compound Preparation: Evocalcet is dissolved in dimethyl sulfoxide (DMSO) to create a

stock solution, which is then serially diluted in a HEPES buffer to achieve the desired final

concentrations.[5]
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Assay Procedure:

The transfected HEK293 cells are seeded into a 96-well plate.[5]

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

The prepared Evocalcet solutions at various concentrations are added to the wells.[5]

The change in intracellular calcium concentration ([Ca2+]i) is measured using a

fluorescence imaging plate reader (FLIPR).[12]

Data Analysis: The fluorescence intensity is measured, and the dose-response curve is

plotted to determine the EC50 value, which is the concentration of Evocalcet that elicits a

half-maximal response.[8]

In Vivo Efficacy in a Rat Model of Secondary
Hyperparathyroidism
The 5/6 nephrectomy (Nx) rat model is a widely used preclinical model to evaluate the efficacy

of drugs for SHPT.

Methodology:

Induction of SHPT:

Male Wistar rats undergo a two-step surgical procedure to induce chronic kidney disease.

First, two-thirds of the left kidney is surgically removed. One week later, the entire right

kidney is removed.

Following surgery, the rats are fed a high-phosphorus diet to exacerbate the development

of SHPT.[3][21]

Drug Administration:

Evocalcet is suspended in a vehicle solution, typically 0.5% methylcellulose.[5]

The drug is administered orally to the 5/6 Nx rats once daily for a specified period (e.g., 4-

5 weeks).[2][11]
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Sample Collection and Analysis:

Blood samples are collected periodically from the tail vein.[5]

Serum levels of PTH, calcium, and phosphorus are measured using appropriate

immunoassay and colorimetric kits.

Data Analysis: The effects of Evocalcet on the biochemical parameters are compared to

those of a vehicle-treated control group to assess its in vivo efficacy.

Experimental Workflow
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Caption: A typical experimental workflow for the evaluation of Evocalcet.
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Advantages of Evocalcet over Cinacalcet
Evocalcet was developed to address several limitations of cinacalcet, the first-in-class

calcimimetic.[4][5][7]

Improved Bioavailability: Evocalcet exhibits significantly higher bioavailability compared to

cinacalcet (62.7% vs. 5-30%), allowing for lower and more predictable dosing.[4]

Reduced Gastrointestinal Side Effects: Clinical studies have shown that Evocalcet is
associated with a lower incidence of gastrointestinal adverse events, such as nausea and

vomiting, which are common with cinacalcet and can limit dose titration and patient

compliance.[4][5]

Lower Potential for Drug-Drug Interactions: Cinacalcet is a strong inhibitor of the cytochrome

P450 enzyme CYP2D6, leading to potential drug-drug interactions. Evocalcet, in contrast,

shows no significant inhibitory effects on major CYP isozymes, reducing the risk of such

interactions.[4][5][11][22]

Logical Relationship Diagram

Pharmacological Advantages Clinical Outcomes

Evocalcet

Higher Bioavailability

Reduced GI Side Effects
(Nausea, Vomiting)

Lower Potential for
Drug-Drug Interactions (CYP2D6)

Lower & More
Predictable Dosing

Improved Patient
Compliance

Safer Co-medication

Click to download full resolution via product page

Caption: Logical relationship of Evocalcet's advantages and clinical outcomes.
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Conclusion

Evocalcet's molecular pharmacology positions it as a valuable therapeutic option for the

management of secondary hyperparathyroidism. Its mechanism as a potent allosteric

modulator of the CaSR, combined with a favorable pharmacokinetic and safety profile, offers

significant advantages over older calcimimetics. The data and methodologies presented in this

guide provide a comprehensive resource for researchers and drug development professionals

working in the fields of nephrology and endocrinology. Further research may continue to

elucidate the full therapeutic potential of Evocalcet in managing mineral and bone disorders in

patients with chronic kidney disease.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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